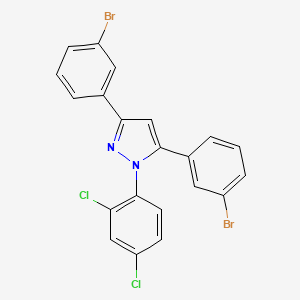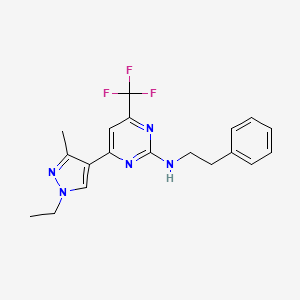![molecular formula C27H21F3N4S B10929871 2-[3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]-4-(5-methylthiophen-2-yl)-6-(trifluoromethyl)pyrimidine](/img/structure/B10929871.png)
2-[3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]-4-(5-methylthiophen-2-yl)-6-(trifluoromethyl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3,5-BIS(4-METHYLPHENYL)-1H-PYRAZOL-1-YL]-4-(5-METHYL-2-THIENYL)-6-(TRIFLUOROMETHYL)PYRIMIDINE is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur
Preparation Methods
The synthesis of 2-[3,5-BIS(4-METHYLPHENYL)-1H-PYRAZOL-1-YL]-4-(5-METHYL-2-THIENYL)-6-(TRIFLUOROMETHYL)PYRIMIDINE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone, followed by cyclization.
Introduction of the thiophene ring: This step involves the reaction of a suitable thiophene precursor with the pyrazole intermediate.
Formation of the pyrimidine ring: This can be done by reacting the intermediate with appropriate reagents to form the pyrimidine ring.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often using catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
2-[3,5-BIS(4-METHYLPHENYL)-1H-PYRAZOL-1-YL]-4-(5-METHYL-2-THIENYL)-6-(TRIFLUOROMETHYL)PYRIMIDINE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Coupling reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-[3,5-BIS(4-METHYLPHENYL)-1H-PYRAZOL-1-YL]-4-(5-METHYL-2-THIENYL)-6-(TRIFLUOROMETHYL)PYRIMIDINE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of heterocyclic compounds with biological targets.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-[3,5-BIS(4-METHYLPHENYL)-1H-PYRAZOL-1-YL]-4-(5-METHYL-2-THIENYL)-6-(TRIFLUOROMETHYL)PYRIMIDINE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s effects are mediated through pathways involving these targets, resulting in various biological outcomes.
Comparison with Similar Compounds
Similar compounds to 2-[3,5-BIS(4-METHYLPHENYL)-1H-PYRAZOL-1-YL]-4-(5-METHYL-2-THIENYL)-6-(TRIFLUOROMETHYL)PYRIMIDINE include other heterocyclic compounds with similar ring structures, such as:
Pyrazole derivatives: Compounds with a pyrazole ring and various substituents.
Thiophene derivatives: Compounds containing a thiophene ring with different functional groups.
Pyrimidine derivatives: Molecules with a pyrimidine ring and various substituents.
The uniqueness of 2-[3,5-BIS(4-METHYLPHENYL)-1H-PYRAZOL-1-YL]-4-(5-METHYL-2-THIENYL)-6-(TRIFLUOROMETHYL)PYRIMIDINE lies in its specific combination of these rings and the presence of the trifluoromethyl group, which can impart unique chemical and biological properties.
Properties
Molecular Formula |
C27H21F3N4S |
|---|---|
Molecular Weight |
490.5 g/mol |
IUPAC Name |
2-[3,5-bis(4-methylphenyl)pyrazol-1-yl]-4-(5-methylthiophen-2-yl)-6-(trifluoromethyl)pyrimidine |
InChI |
InChI=1S/C27H21F3N4S/c1-16-4-9-19(10-5-16)21-14-23(20-11-6-17(2)7-12-20)34(33-21)26-31-22(24-13-8-18(3)35-24)15-25(32-26)27(28,29)30/h4-15H,1-3H3 |
InChI Key |
NUMPCXDIHUAWHT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=NN2C3=NC(=CC(=N3)C(F)(F)F)C4=CC=C(S4)C)C5=CC=C(C=C5)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{[1-(difluoromethyl)-5-methyl-1H-pyrazol-4-yl]sulfonyl}-4-methylpiperidine](/img/structure/B10929789.png)
![6-cyclopropyl-3-(4-methoxyphenyl)-N-[1-(2-methylbenzyl)-1H-pyrazol-3-yl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10929790.png)
![4-({[1-(difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}amino)-N,1-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B10929791.png)
![1-[1-(3-methylbenzyl)-1H-pyrazol-4-yl]pyrrolidine-2,5-dione](/img/structure/B10929793.png)


![9-(1,5-dimethyl-1H-pyrazol-4-yl)-2-(methylsulfanyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B10929826.png)
![1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-3-(4-nitrophenyl)thiourea](/img/structure/B10929832.png)
![7-[(E)-2-(4-methoxyphenyl)ethenyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B10929839.png)
![1-[4-(2,3-Difluorobenzyl)piperazin-1-yl]-3-(naphthalen-2-ylsulfonyl)propan-1-one](/img/structure/B10929841.png)
![N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]-2-{[4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B10929842.png)
![6-(4-chlorophenyl)-1,3-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B10929845.png)


